Cobitolimod

Description

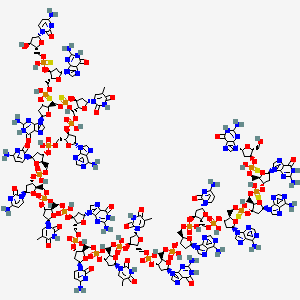

Structure

2D Structure

Properties

CAS No. |

1226822-98-5 |

|---|---|

Molecular Formula |

C185H233N73O106P18S6 |

Molecular Weight |

5925 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C185H233N73O106P18S6/c1-71-34-245(182(276)236-161(71)261)123-21-81(100(334-123)44-314-371(292,293)353-83-23-125(247-36-73(3)163(263)238-184(247)278)336-102(83)46-316-373(296,297)357-87-28-133(255-67-215-143-157(255)226-173(197)232-167(143)267)341-106(87)50-320-374(298,299)354-84-24-127(249-61-209-137-147(191)201-57-205-151(137)249)338-103(84)47-317-366(282,283)349-80-20-122(244-14-9-117(190)223-181(244)275)333-99(80)43-313-375(300,301)358-88-26-129(251-63-211-139-149(193)203-59-207-153(139)251)342-108(88)52-323-379(306,385)362-90-30-130(252-64-212-140-150(194)204-60-208-154(140)252)343-109(90)53-325-381(308,387)363-92-32-135(257-69-217-145-159(257)228-175(199)234-169(145)269)344-110(92)54-324-378(305,384)359-76-16-131(328-94(76)38-259)253-65-213-141-155(253)224-171(195)230-165(141)265)351-369(288,289)312-42-98-79(19-121(332-98)243-13-8-116(189)222-180(243)274)350-368(286,287)319-49-105-86(27-132(340-105)254-66-214-142-156(254)225-172(196)231-166(142)266)356-372(294,295)315-45-101-82(22-124(335-101)246-35-72(2)162(262)237-183(246)277)352-370(290,291)311-41-97-77(17-119(331-97)241-11-6-114(187)220-178(241)272)347-365(280,281)310-40-96-78(18-120(330-96)242-12-7-115(188)221-179(242)273)348-367(284,285)318-48-104-85(25-128(339-104)250-62-210-138-148(192)202-58-206-152(138)250)355-376(302,303)321-51-107-89(29-126(337-107)248-37-74(4)164(264)239-185(248)279)360-380(307,386)326-56-112-93(33-136(346-112)258-70-218-146-160(258)229-176(200)235-170(146)270)364-382(309,388)327-55-111-91(31-134(345-111)256-68-216-144-158(256)227-174(198)233-168(144)268)361-377(304,383)322-39-95-75(260)15-118(329-95)240-10-5-113(186)219-177(240)271/h5-14,34-37,57-70,75-112,118-136,259-260H,15-33,38-56H2,1-4H3,(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,383)(H,305,384)(H,306,385)(H,307,386)(H,308,387)(H,309,388)(H2,186,219,271)(H2,187,220,272)(H2,188,221,273)(H2,189,222,274)(H2,190,223,275)(H2,191,201,205)(H2,192,202,206)(H2,193,203,207)(H2,194,204,208)(H,236,261,276)(H,237,262,277)(H,238,263,278)(H,239,264,279)(H3,195,224,230,265)(H3,196,225,231,266)(H3,197,226,232,267)(H3,198,227,233,268)(H3,199,228,234,269)(H3,200,229,235,270)/t75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,377?,378?,379?,380?,381?,382?/m0/s1 |

InChI Key |

IXYNFLOLUBKHQU-FZCWJHTDSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=O)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=S)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=S)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobitolimod is synthesized through solid-phase oligonucleotide synthesis, a method commonly used for producing short DNA sequences. The process involves the sequential addition of nucleotide residues to a growing chain anchored to a solid support. Each addition cycle includes deprotection, coupling, capping, and oxidation steps. The final product is then cleaved from the solid support and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated synthesizers are employed to ensure high throughput and consistency. The process is optimized for yield and purity, involving rigorous quality control measures at each step. The final product undergoes extensive purification and characterization to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cobitolimod primarily undergoes substitution reactions during its synthesis. The oligonucleotide chain is built by substituting the protecting groups on the nucleotide residues. Post-synthesis, it can undergo hydrolysis and oxidation reactions during purification and storage .

Common Reagents and Conditions

Deprotection: Trichloroacetic acid in dichloromethane.

Coupling: Phosphoramidite nucleotides activated by tetrazole.

Capping: Acetic anhydride in pyridine.

Oxidation: Iodine in water and tetrahydrofuran

Major Products

The major product of these reactions is the fully assembled oligonucleotide chain, which is then purified to yield this compound. Impurities and side products are removed through high-performance liquid chromatography (HPLC) and other purification techniques .

Scientific Research Applications

Key Clinical Trials

-

COLLECT Study :

- Objective : To investigate the clinical effects of cobitolimod in UC patients through patient-reported outcomes.

- Methodology : A randomized, multicenter trial involving dual topical administration of this compound.

- Results : At week 12, 38.6% of patients treated with this compound achieved symptomatic remission compared to 17.6% in the placebo group (p = 0.04) .

-

CONDUCT Study :

- Objective : To evaluate the efficacy of different doses of this compound in patients with left-sided moderate to severe UC.

- Methodology : Patients were randomized to receive varying doses of this compound or placebo.

- Results : The highest dose (250 mg x 2) resulted in a clinical remission rate of 21.4%, significantly higher than the placebo group (7%) .

Study on Immune Response Modulation

A study involving patients with steroid-refractory UC demonstrated that local administration of this compound significantly altered cytokine profiles. Patients showed increased IL-10+ and decreased IL-17+ immune cells post-treatment, indicating a shift towards an anti-inflammatory state .

Experimental Models

In animal models using dextran sulfate sodium-induced colitis, this compound effectively reduced disease activity indices and improved histological scores. This supports its potential as a therapeutic agent by demonstrating similar effects observed in human trials .

Safety Profile

This compound has been generally well tolerated across various studies. Adverse events were comparable to placebo groups, indicating a favorable safety profile for continued development . Serious adverse events were rare and primarily related to disease exacerbation rather than the treatment itself.

Mechanism of Action

Cobitolimod exerts its effects by activating Toll-like receptor 9 (TLR9), which is expressed on various immune cells. Upon activation, TLR9 triggers a signaling cascade that leads to the production of interferon-alpha and other cytokines. This results in the suppression of pro-inflammatory pathways and the induction of anti-inflammatory responses, including the production of interleukin-10 and regulatory T cells .

Comparison with Similar Compounds

Mechanism of Action:

- TLR9 Activation : Binds to TLR9 on intestinal mucosal cells, triggering downstream signaling that shifts the immune balance from pro-inflammatory Th17 pathways to anti-inflammatory regulatory T cells (Tregs) and IL-10-producing macrophages .

- Immune Modulation : Suppresses IL-17A, IL-17F, and IL-6 while upregulating IL-10 and FoxP3 expression, correcting the Th17/Treg imbalance characteristic of UC .

- Localized Effect : Administered topically (rectal enema) with minimal systemic absorption, enhancing safety by limiting off-target effects .

Clinical Efficacy:

- Phase IIb CONDUCT Trial : In 213 patients, cobitolimod 250 mg (administered twice, 3 weeks apart) achieved 21% clinical remission at week 6 vs. 7% for placebo (p=0.025) . Secondary endpoints, including endoscopic response and quality-of-life improvements, also favored this compound .

- Phase III CONCLUDE Program : Discontinued in 2023 after an interim analysis indicated this compound was unlikely to meet its primary endpoint, highlighting challenges in dose optimization (250 mg vs. 500 mg) .

Comparison with Similar Compounds

This compound is distinct from other UC therapies in its TLR9-targeted mechanism and localized action. Below is a comparative analysis with key compounds:

Table 1: Comparison of this compound with Similar UC Therapies

Note:

- 12.3% for placebo (40 mg dose) but failed to meet phase III endpoints .

- Anti-TNFα Therapies: Higher remission rates but associated with systemic immunosuppression risks (e.g., infections) .

Key Differentiators of this compound:

Targeted Immune Modulation: Unlike broad immunosuppressants (e.g., anti-TNFα), this compound selectively induces mucosal IL-10 and Tregs, preserving systemic immunity .

Safety Advantage : Topical administration minimizes systemic adverse events, contrasting with oral/systemic therapies like apremilast and deucravacitinib .

Mechanistic Novelty: Unique among TLR agonists in UC for its dual action on macrophages and T cells, promoting mucosal healing .

Limitations:

Q & A

Q. What is the mechanism of action of cobitolimod in ulcerative colitis (UC)?

this compound is a synthetic oligodeoxynucleotide (ODN) that activates Toll-like receptor 9 (TLR9) on intestinal immune cells, including T and B lymphocytes and antigen-presenting cells. TLR9 activation induces regulatory T-cells, promotes anti-inflammatory interleukin-10 (IL-10) production, and suppresses pro-inflammatory TH-17 cells . This dual immunomodulatory effect targets localized inflammation in UC, minimizing systemic exposure due to its topical administration .

Q. How have phase II trials informed this compound’s dosing strategy?

The phase IIb CONDUCT trial (n=213) identified 250 mg as the optimal dose when administered via rectal enema at weeks 0 and 3. This dose achieved a 21% clinical remission rate at week 6 vs. 7% for placebo (OR 3.8, p=0.025). Lower doses (31 mg, 125 mg) showed no significant efficacy, highlighting the importance of dose-response validation .

Q. What are the primary endpoints used in this compound trials?

Trials typically measure clinical remission, defined by composite scores (e.g., Mayo Clinic Score). For example, the phase III CONCLUDE trial used stool frequency, rectal bleeding, and endoscopic healing at week 6 as primary endpoints . Secondary endpoints often include mucosal healing and histologic improvement .

Advanced Research Questions

Q. Why did this compound fail to meet primary endpoints in phase III despite phase II success?

The phase III CONCLUDE trial (NCT04985968) was terminated in 2023 after a pre-specified futility analysis (n=130) indicated low likelihood of success. Key factors include:

- Administration method : Phase II used enemas, while phase III employed colonoscopy-guided delivery, potentially affecting drug distribution .

- Endpoint timing : Phase II measured remission at week 6, whereas phase III’s longer-term endpoints (e.g., week 12 in COLLECT trial) may have diluted efficacy signals .

- Patient heterogeneity : Enriched populations in phase II (e.g., steroid-refractory UC) were not replicated in phase III .

Q. How can researchers reconcile contradictory efficacy data across trials?

Methodological recommendations:

- Subgroup analysis : Retrospectively analyze responders/non-responders using biomarkers (e.g., TLR9 expression levels) to identify predictive factors .

- Trial design standardization : Align administration routes and endpoint definitions across phases. For example, the COLLECT trial’s colonoscopy delivery vs. CONDUCT’s enemas led to variability in drug exposure .

- Independent validation : Leverage independent data monitoring committees (DMCs) for unbiased futility assessments, as done in CONCLUDE .

Q. What lessons can be drawn from this compound’s safety profile?

Across trials, this compound exhibited a placebo-like safety profile, with no significant differences in adverse events (AEs). However, researchers should:

- Monitor localized effects : Topical administration may cause transient rectal discomfort, though systemic AEs (e.g., infections) were rare .

- Assess long-term risks : Despite phase III termination, open-label extensions could clarify rare AEs, such as cytokine release syndromes .

Methodological Challenges and Solutions

Q. How should researchers optimize TLR9 agonist trial designs?

- Patient stratification : Focus on TLR9-high subpopulations using mucosal biopsies or blood biomarkers .

- Combination therapies : Pair this compound with anti-TNF agents to enhance regulatory T-cell induction, as suggested by preclinical models .

- Endpoint selection : Prioritize histologic remission over clinical scores, as this compound showed mucosal healing despite missing primary endpoints .

Q. What statistical approaches address low remission rates in UC trials?

- Adaptive designs : Allow dose adjustments or endpoint modifications mid-trial, reducing reliance on rigid phase III protocols .

- Bayesian analysis : Incorporate prior phase II data to improve power in small phase III cohorts, as seen in CONDUCT-to-CONCLUDE transitions .

Data Contradictions and Interpretation

Q. Why did this compound show efficacy in secondary endpoints but fail primary goals?

In the COLLECT trial, this compound achieved symptomatic remission (secondary endpoint) despite missing clinical remission (primary). This suggests:

Q. How reliable are preclinical models for predicting this compound’s efficacy?

DSS-induced colitis models showed this compound reduces IL-17 and increases IL-10, aligning with human mechanistic data. However, these models poorly replicate UC’s chronicity, underscoring the need for humanized immune system models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.